Synucleozid

RNA-targeting Selectivity profiling α-synuclein

Synucleozid (NSC 377363; CAS 502139-01-7) is a small molecule designed to selectively inhibit translation of the intrinsically disordered protein α-synuclein by targeting the iron-responsive element (IRE) structure within the 5′ untranslated region (5′ UTR) of SNCA mRNA. It was identified via a sequence-based design strategy from a focused compound collection, representing a pioneering example of drugging an 'undruggable' protein at the mRNA level.

Molecular Formula C22H20N6
Molecular Weight 368.4 g/mol
Cat. No. B3039198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSynucleozid
Molecular FormulaC22H20N6
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)NC4=CC=C(C=C4)C(=N)N
InChIInChI=1S/C22H20N6/c23-21(24)14-5-9-18(10-6-14)27-17-7-3-13(4-8-17)19-11-15-1-2-16(22(25)26)12-20(15)28-19/h1-12,27-28H,(H3,23,24)(H3,25,26)
InChIKeyTZRXNWCLKYWDNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Synucleozid: A Selective Small Molecule SNCA mRNA Translation Inhibitor for Parkinson's Disease Research


Synucleozid (NSC 377363; CAS 502139-01-7) is a small molecule designed to selectively inhibit translation of the intrinsically disordered protein α-synuclein by targeting the iron-responsive element (IRE) structure within the 5′ untranslated region (5′ UTR) of SNCA mRNA [1]. It was identified via a sequence-based design strategy from a focused compound collection, representing a pioneering example of drugging an 'undruggable' protein at the mRNA level [1]. Unlike conventional small molecules that bind to protein pockets, Synucleozid exerts its effect by stabilizing the IRE RNA structure, thereby preventing ribosomal assembly onto the transcript .

Why Generic α-Synuclein Inhibitors or Antisense Oligonucleotides Cannot Substitute for Synucleozid


Procuring a generic α-synuclein inhibitor or an alternative RNA-targeting modality (e.g., ASOs, siRNAs) fails to replicate Synucleozid's unique pharmacological profile due to fundamentally distinct mechanisms of action and selectivity [1]. While aggregation inhibitors (e.g., CLR01, NPT200-11) target downstream protein misfolding, and oligonucleotides induce SNCA mRNA degradation (e.g., Syn-RiboTAc) or block translation via steric hindrance, Synucleozid uniquely occupies a middle ground by selectively stabilizing the endogenous IRE structure to reduce ribosomal loading without degrading the mRNA [2]. This distinct mechanism yields a differential impact on the transcriptome and proteome that cannot be assumed for other in-class compounds [3].

Quantitative Evidence Guide: Synucleozid Differentiation Versus Comparators


Evidence Item 1: Target mRNA Selectivity: Synucleozid vs. Housekeeping Gene β-Actin

Synucleozid demonstrates selective inhibition of α-synuclein translation without globally suppressing protein synthesis. In quantitative immunoblotting studies, treatment with Synucleozid reduced α-synuclein protein levels but had minimal to no effect on the housekeeping protein β-actin, confirming that the compound does not act as a general translation inhibitor [1].

RNA-targeting Selectivity profiling α-synuclein SNCA IRE Parkinson's disease

Evidence Item 2: Cellular α-Synuclein Downregulation: Synucleozid vs. Vehicle Control

Synucleozid reduces endogenous α-synuclein protein levels in a concentration-dependent manner in SH-SY5Y neuronal cultures. Relative to vehicle (DMSO)-treated controls, Synucleozid achieved 46% downregulation at 0.5 μM and 69% downregulation at 1 μM following 48-hour treatment . Additionally, Synucleozid binds to the SNCA IRE with a competitive dissociation constant (Kd) of 1.5 μM and reduces 2-aminopurine (2-AP) labeled IRE emission with an EC50 of 2.7 μM .

Protein knockdown SNCA translation Dose-response Parkinson's model

Evidence Item 3: Cytoprotection Against PFF-Induced Toxicity: Synucleozid vs. Untreated Control

In a cellular model of α-synuclein preformed fibril (PFF) seeding toxicity, pretreatment with Synucleozid confers significant cytoprotection. When SH-SY5Y cells were pretreated with 0.5 μM Synucleozid for 24 h prior to 48 h exposure to 50 μg/mL α-synuclein PFFs, the compound provided 56% protection against PFF-induced cytotoxicity relative to vehicle-pretreated, PFF-challenged cells .

Cytoprotection PFF seeding model Neuroprotection α-synuclein fibrils

Evidence Item 4: Iterative Optimization Trajectory: Synucleozid-2.0 vs. Parent Synucleozid-1.0

Synucleozid-1.0 (parent compound) serves as the chemical starting point for a defined optimization trajectory that produced Synucleozid-2.0, a derivative with enhanced drug-like properties. Synucleozid-2.0 was developed through systematic evaluation of a drug-like, RNA-focused compound collection and is characterized as a blood-brain barrier-permeable inhibitor with an EC50 of 2.9 μM and Kd of 1.8 μM for SNCA IRE binding . This direct lineage provides a rational basis for selecting Synucleozid-1.0 as the benchmark reference compound when studying structure-activity relationships (SAR) of the synucleozid chemotype or when requiring a well-characterized tool compound for mechanistic studies in peripheral systems.

Lead optimization Structure-activity relationship Blood-brain barrier permeability SNCA IRE

Evidence Item 5: Transcriptome-Wide Selectivity: Synucleozid vs. Global Translational Inhibitors

Proteome- and transcriptome-wide analyses confirm that Synucleozid's effects are not attributable to broad-spectrum translational suppression. Global proteomics and RNA-sequencing studies demonstrated that treatment with Synucleozid does not cause widespread changes in the cellular proteome or transcriptome, with only a limited number of proteins showing altered expression beyond α-synuclein [1]. This stands in contrast to non-selective translation inhibitors (e.g., cycloheximide) that induce global proteostasis collapse. The selectivity profile is attributed to Synucleozid's specific binding to the structured IRE element uniquely present in the 5′ UTR of SNCA and a restricted subset of other IRE-containing mRNAs [2].

Transcriptomics Proteomics Off-target effects Selectivity

Validated Research Applications of Synucleozid Based on Quantitative Evidence


Scenario 1: Selective Knockdown of α-Synuclein in Neuronal Cultures for Parkinson's Disease Modeling

Utilize Synucleozid (0.5–1 μM, 48 h) to achieve 46–69% reduction of endogenous α-synuclein protein in SH-SY5Y neuroblastoma cells without affecting β-actin expression [1]. This selective knockdown enables researchers to assess the functional consequences of partial α-synuclein depletion on cellular phenotypes (e.g., mitochondrial function, vesicle trafficking, autophagy) in a Parkinson's disease-relevant context without the confounding effects of siRNA-mediated transcript degradation or CRISPR-based complete knockout.

Scenario 2: Cytoprotection Studies in α-Synuclein Preformed Fibril (PFF) Seeding Models

Pretreat SH-SY5Y neuronal cultures with 0.5 μM Synucleozid for 24 hours prior to challenging with 50 μg/mL α-synuclein PFFs to achieve 56% protection against seeding-induced cytotoxicity . This application is particularly valuable for screening studies investigating the relationship between endogenous α-synuclein expression levels and the propagation of pathological aggregates, or for validating that observed cytoprotection in compound screening cascades is specifically mediated via α-synuclein reduction.

Scenario 3: Benchmark Reference Standard for Synucleozid Chemotype SAR Studies

Use Synucleozid (NSC 377363; parent compound) as the benchmark reference when evaluating structure-activity relationships (SAR) of novel synucleozid derivatives. The parent compound provides the baseline binding parameters (Kd = 1.5 μM; EC50 = 2.7 μM) against which to assess whether structural modifications enhance target engagement, improve BBB permeability (as in Synucleozid-2.0), or alter selectivity . This enables iterative medicinal chemistry optimization with a clearly defined quantitative benchmark.

Scenario 4: Multi-Omic Studies Investigating the Role of α-Synuclein in Cellular Homeostasis

Employ Synucleozid in transcriptomic (RNA-seq) and proteomic (mass spectrometry) profiling experiments where selective α-synuclein reduction is required without inducing global proteostasis stress. Validated transcriptome- and proteome-wide selectivity ensures that differential expression signals can be confidently attributed to α-synuclein pathway modulation rather than non-specific translational suppression [2]. This is essential for pathway mapping studies and target engagement validation in Parkinson's disease research.

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